molecular formula C13H9N3O3S B595123 2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol CAS No. 1231952-71-8

2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol

Cat. No.: B595123
CAS No.: 1231952-71-8
M. Wt: 287.293
InChI Key: MULVRVQWCZXWET-UHFFFAOYSA-N
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Description

2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by the presence of a thiazole ring fused to a pyridine ring, with a nitrophenyl group and a methanol group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with α-bromoacetophenone can lead to the formation of the thiazolopyridine core. Subsequent nitration and reduction steps introduce the nitrophenyl and methanol groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of 2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-aldehyde or 2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-carboxylic acid.

    Reduction: Formation of 2-(2-aminophenyl)-Thiazolo[5,4-b]pyridine-6-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme PqsD in Pseudomonas aeruginosa, which is crucial for the biosynthesis of signal molecules involved in bacterial communication . This inhibition disrupts quorum sensing, thereby reducing virulence and biofilm formation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-aldehyde
  • 2-(2-aminophenyl)-Thiazolo[5,4-b]pyridine-6-methanol
  • 2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-carboxylic acid

Uniqueness

2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol is unique due to its specific structural configuration, which allows it to interact with a variety of biological targets. Its combination of a nitrophenyl group and a thiazolopyridine core provides distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

[2-(2-nitrophenyl)-[1,3]thiazolo[5,4-b]pyridin-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S/c17-7-8-5-10-13(14-6-8)20-12(15-10)9-3-1-2-4-11(9)16(18)19/h1-6,17H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULVRVQWCZXWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(S2)N=CC(=C3)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60721385
Record name [2-(2-Nitrophenyl)[1,3]thiazolo[5,4-b]pyridin-6-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231952-71-8
Record name [2-(2-Nitrophenyl)[1,3]thiazolo[5,4-b]pyridin-6-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate (1 eq) in THF was added over 8 h to a mixture of lithium aluminum hydride (LAH) (4.4 eq) in THF maintaining the internal temperature at −55° C. The reaction mixture was stirred an additional 4 h at −60° C. Acetone (18 eq) was added followed by sat. aq Na2SO3. The resultant solids were removed by filtration and rinsed with THF. The combined organics were concentrated in vacuo and the crude residue crystallized from CH2Cl2 to give (2-(2-nitrophenyl)thiazolo[5,4-b]pyridin-6-yl)methanol (50% yield).
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